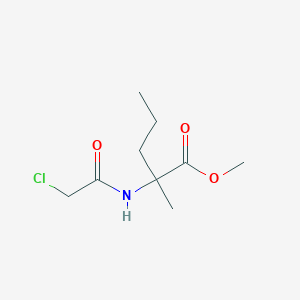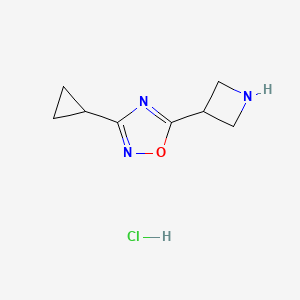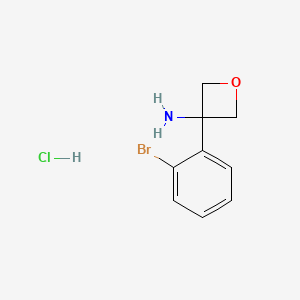
3-Amino-3-(2-bromophenyl)oxetane hydrochloride
Overview
Description
3-Amino-3-(2-bromophenyl)oxetane hydrochloride, also known as ABOH, is a chemical compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of fields, including organic synthesis, biochemistry, and pharmacology. ABOH is a brominated amine derivative of oxetane and can be synthesized from 3-bromo-2-hydroxybenzaldehyde and ethylamine.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-(2-Bromophenyl)oxetan-3-amine hydrochloride is utilized as a building block for the synthesis of various pharmacologically active molecules. Its structure is amenable to further chemical modifications, which can lead to the discovery of new therapeutic agents. The bromine atom in particular offers a reactive site for cross-coupling reactions, a common method used to create complex drug molecules .
Material Science
The compound finds its application in material science as a precursor for the development of organic compounds with potential use in electronic devices. Its ability to form stable heterocyclic rings can be exploited to create organic semiconductors, which are essential for the development of organic light-emitting diodes (OLEDs) and other electronic components .
Environmental Science
In environmental science, researchers may explore the use of 3-(2-Bromophenyl)oxetan-3-amine hydrochloride in the synthesis of compounds that can act as sensors or neutralizers for environmental pollutants. The compound’s reactivity with various pollutants could lead to the formation of non-toxic products, aiding in pollution control efforts .
Analytical Chemistry
This compound is valuable in analytical chemistry for the creation of novel reagents or standards used in analytical assays. Its well-defined structure and reactivity make it suitable for use in calibrating instruments or developing new methods for the detection and quantification of chemical species .
Pharmacology
Pharmacological studies may involve 3-(2-Bromophenyl)oxetan-3-amine hydrochloride as a tool to understand the interaction of brominated compounds with biological systems. It could serve as a model compound to study metabolism, toxicity, and the mechanism of action of brominated pharmaceuticals .
Biochemistry
In biochemistry, the compound could be used to investigate the biochemical pathways involving oxetane rings. It might also be used to study enzyme-substrate interactions, especially with enzymes that are known to interact with aromatic or heterocyclic substrates .
properties
IUPAC Name |
3-(2-bromophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGARDJCXVBBYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-bromophenyl)oxetane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




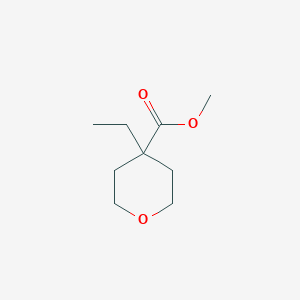
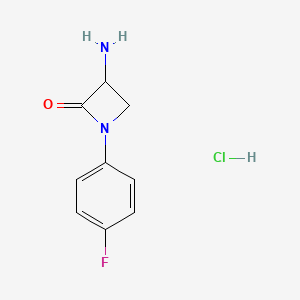
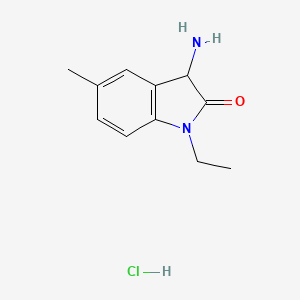
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)

![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
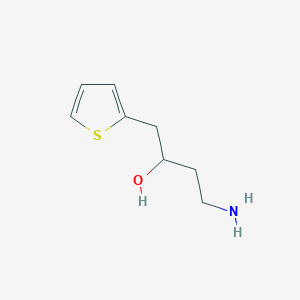
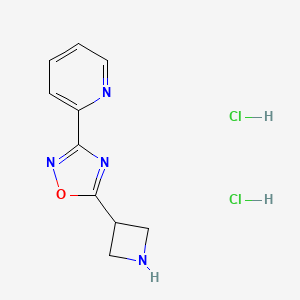
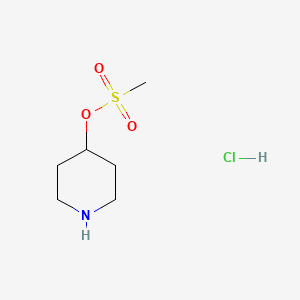
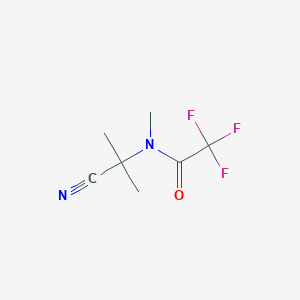
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
